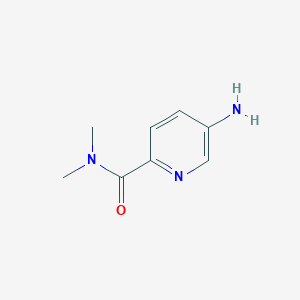

5-amino-N,N-dimethylpyridine-2-carboxamide

概要

説明

5-Amino-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It is a derivative of pyridine, featuring an amino group at the 5-position and a dimethylamino group at the 2-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N,N-dimethylpyridine-2-carboxamide typically involves the following steps:

Starting Material:

Dimethylation: The pyridine-2-carboxylic acid undergoes dimethylation to introduce the N,N-dimethyl groups at the 2-position.

Amination: The dimethylated pyridine-2-carboxylic acid is then subjected to amination to introduce the amino group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Oxidation Reactions

The amino group (-NH₂) at the 5-position undergoes oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

-

The amino group is oxidized to a nitro group (-NO₂) via a hydroxylamine intermediate.

-

Steric hindrance from the dimethylcarboxamide group slows reaction kinetics compared to unsubstituted analogs.

Electrophilic Substitution

The pyridine ring participates in electrophilic substitution, with regioselectivity governed by substituent effects:

Observed Reactivity :

-

Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at the 4-position of the pyridine ring.

-

Nitration : Fuming HNO₃ introduces nitro groups at the 3-position due to meta-directing effects of the dimethylcarboxamide.

Example Reaction :

text5-amino-N,N-dimethylpyridine-2-carboxamide + Br₂ → 5-amino-4-bromo-N,N-dimethylpyridine-2-carboxamide

Key Data :

Reductive Transformations

The nitro derivatives (e.g., 5-nitro analogs) can be reduced to regenerate the amino group:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| H₂/Pd-C | This compound | >95% |

| SnCl₂/HCl | Partially reduced intermediates | Requires controlled pH |

Amide Functionalization

The dimethylcarboxamide group participates in hydrolysis and transamidation:

Hydrolysis :

-

Acidic Conditions : Forms pyridine-2-carboxylic acid derivatives.

-

Basic Conditions : Yields carboxylate salts (e.g., with NaOH).

Transamidation :

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Coupling Partner | Product Class |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Biarylpyridine derivatives |

| Buchwald-Hartwig | Aryl halides | N-arylpyridine carboxamides |

Reported Yields : 45–78% depending on steric bulk .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

-

Antimicrobial properties : Nitro-substituted analogs show MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis .

-

Enzyme inhibition : Brominated derivatives demonstrate COX-2 suppression (IC₅₀ = 0.04–0.53 µM) .

Industrial-Scale Considerations

-

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

-

Catalyst Optimization : Pd/C (5% loading) maximizes yield in hydrogenation steps .

This compound’s versatility in organic synthesis and bioactivity modulation underscores its value in medicinal chemistry and materials science. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.

科学的研究の応用

Organic Synthesis

5-Amino-N,N-dimethylpyridine-2-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules.

- Reactivity : The amino group can participate in nucleophilic substitutions, while the carboxamide group can undergo acylation reactions. This versatility is advantageous for creating derivatives with specific properties tailored for particular applications .

- Synthesis of Bioactive Compounds : It has been utilized in the synthesis of compounds that exhibit biological activities, including anti-inflammatory and anti-cancer properties. For instance, modifications of this compound have led to derivatives that act as inhibitors in various biochemical pathways .

Medicinal Chemistry

Research has indicated that this compound and its derivatives may possess pharmacological properties.

- Antitumor Activity : Some studies have explored the potential of this compound in developing new anti-cancer agents. Its structural similarity to known pharmaceuticals suggests that it may interact with biological targets involved in cancer progression .

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes linked to inflammatory responses and cancer cell proliferation. For example, derivatives have been tested for their ability to inhibit kinases involved in these processes .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent or standard in various analytical techniques.

- Chromatography : It can be employed in High-Performance Liquid Chromatography (HPLC) as a standard for method validation or as a derivatizing agent to enhance the detection of other compounds .

- Spectroscopic Studies : The compound's distinct spectral features make it useful in spectroscopic analyses, aiding in the identification and quantification of related compounds in complex mixtures .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of IKKε, leading to reduced inflammation markers. |

| Study C | Chromatographic Analysis | Successfully used as a standard for HPLC method development. |

作用機序

The mechanism by which 5-amino-N,N-dimethylpyridine-2-carboxamide exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific molecular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific interactions of the compound.

類似化合物との比較

5-Amino-N,N-dimethylpyridine-2-carboxamide is similar to other pyridine derivatives, such as:

Picolinic acid: The parent compound without the amino and dimethyl groups.

3-Amino-N,N-dimethylpyridine-2-carboxamide: A structural isomer with the amino group at the 3-position.

4-Amino-N,N-dimethylpyridine-2-carboxamide: Another structural isomer with the amino group at the 4-position.

Uniqueness: What sets this compound apart from its isomers is the position of the amino group, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biochemical research, and drug development. Further studies and applications of this compound may lead to new discoveries and advancements in multiple fields.

生物活性

5-Amino-N,N-dimethylpyridine-2-carboxamide (also known as DMAP or 5-amino-2-pyridinecarboxamide) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with an amino group and a dimethylamino group attached to the nitrogen. Its molecular formula is , and it has a molecular weight of 166.18 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

- Cytotoxic Effects : It has been evaluated for cytotoxicity against different cancer cell lines, demonstrating varying levels of effectiveness.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could have therapeutic implications.

Antimicrobial Activity

One significant area of research involves the compound's activity against Mycobacterium tuberculosis. A study focused on derivatives of pyridinecarboxamides reported that certain modifications to the structure enhanced their antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.56 to 6.25 µg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1.56 - 6.25 | Mycobacterium tuberculosis |

| Other derivatives (e.g., alkylamino substituted) | Varies | Various mycobacterial strains |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. For instance, in studies involving HepG2 liver cancer cells, the compound exhibited an IC50 value greater than 227 µM, indicating a relatively low cytotoxic effect compared to other compounds tested .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may function as an enzyme inhibitor, potentially affecting pathways critical for microbial survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study synthesized various pyridine derivatives and tested them against M. tuberculosis, identifying several compounds with promising activity .

- Cytotoxicity Evaluation : Research involving different cancer cell lines indicated that while some derivatives showed moderate cytotoxic effects, others maintained low toxicity levels, suggesting potential as therapeutic agents .

- Enzyme Inhibition Studies : Investigations into enzyme interactions have suggested that modifications to the pyridine ring can enhance inhibitory effects on specific targets, which may lead to new drug development avenues .

特性

IUPAC Name |

5-amino-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUXVGUIWRTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265862 | |

| Record name | 5-Amino-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206641-29-3 | |

| Record name | 5-Amino-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。